3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is a synthetic steroid compound It is structurally related to estradiol, a naturally occurring estrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Methoxylation: Introduction of the methoxy group at the 3-position.
Nor-Modification: Removal of the 19-methyl group to form the nor-steroid.
Alkyne Introduction: Addition of the alkyne group at the 20-position.
Final Modifications: Introduction of hydroxyl groups at the 16alpha and 17-positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and contraceptives.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves binding to estrogen receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The compound’s effects are mediated through pathways involving estrogen receptor activation and subsequent transcriptional regulation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen with a similar structure.
Uniqueness
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is unique due to its specific modifications, such as the methoxy group and the alkyne group. These modifications confer distinct chemical and biological properties, making it valuable for specific applications in research and medicine.
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)19(22)12-18-17-7-5-13-11-14(24-3)6-8-15(13)16(17)9-10-20(18,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18+,19-,20+,21+/m1/s1 |
InChI Key |
UZMYOUPJBRZVTD-YQPXSLGVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.